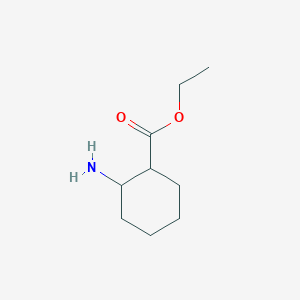

Ethyl 2-aminocyclohexanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-aminocyclohexanecarboxylate has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of Ethyl 2-aminocyclohexanecarboxylate consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .科学研究应用

Stereoselective Synthesis

Ethyl 2-aminocyclohexanecarboxylate serves as a versatile template in stereoselective synthesis, particularly for the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These derivatives are crucial building blocks for β-peptides, highlighting the compound's significance in the synthesis of complex molecular structures (Masesane & Steel, 2004).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of potent attractants for agricultural pests, such as the Mediterranean fruit fly. This application demonstrates its utility in creating specific, biologically active molecules, contributing to areas like pest control and agriculture (Raw & Jang, 2000).

Polymerization and Chemical Synthesis

Ethyl 2-aminocyclohexanecarboxylate is instrumental in polymer chemistry. It has been used as a monomer in enzymatically catalyzed oxidative polymerization processes. This showcases its role in creating novel polymeric materials with potential applications in various industries (Pang, Ritter & Tabatabai, 2003).

Metabolite Analysis

In the field of plant biology, it has been used in protocols for analyzing metabolites related to ethylene biosynthesis. This emphasizes its relevance in understanding and manipulating plant growth and development processes (Bulens et al., 2011).

Catalytic Reactions

Its derivatives have been utilized as ligands in catalytic reactions, showcasing its potential in facilitating various chemical transformations, including C-N, C-O, and C-S coupling reactions. This indicates its utility in complex organic syntheses and the development of new chemical entities (Lv & Bao, 2007).

未来方向

The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.

属性

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminocyclohexanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)

![2-(8-Methyl-1,3-dioxo-2-propan-2-yl-2-aza-8-azoniaspiro[4.5]decan-8-yl)ethyl 2,2-diphenylacetate](/img/structure/B374849.png)

![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenoxyacetate](/img/structure/B374855.png)

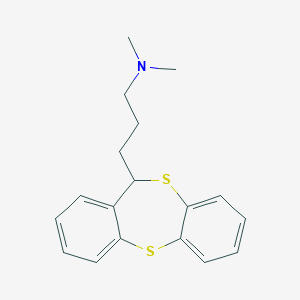

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B374856.png)

![12-Methyl-2-thia-12-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B374857.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)

![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)

![1-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-ethoxyethyl)piperazine](/img/structure/B374866.png)

![N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine](/img/structure/B374867.png)

![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)

![N-{2-[(3,4-dimethoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B374869.png)